molecular formula C18H16 B14513220 1,2-Diphenylbicyclo[3.1.0]hex-2-ene CAS No. 62907-49-7

1,2-Diphenylbicyclo[3.1.0]hex-2-ene

Cat. No.: B14513220
CAS No.: 62907-49-7
M. Wt: 232.3 g/mol
InChI Key: JPVKRCGFCWADFU-UHFFFAOYSA-N
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Description

1,2-Diphenylbicyclo[310]hex-2-ene is a unique bicyclic compound characterized by its rigid structure and the presence of two phenyl groups attached to the bicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenylbicyclo[3.1.0]hex-2-ene typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. The use of photochemistry and specialized equipment may limit large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens and organometallic compounds are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

1,2-Diphenylbicyclo[3.1.0]hex-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Diphenylbicyclo[3.1.0]hex-2-ene exerts its effects is primarily through its structural rigidity and the electronic properties of the phenyl groups. These features influence its reactivity and interactions with other molecules. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenylbicyclo[310]hex-2-ene is unique due to the presence of two phenyl groups and its specific ring structure

Properties

CAS No.

62907-49-7

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1,2-diphenylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C18H16/c1-3-7-14(8-4-1)17-12-11-16-13-18(16,17)15-9-5-2-6-10-15/h1-10,12,16H,11,13H2

InChI Key

JPVKRCGFCWADFU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2(C1C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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